molecular formula C7H18N2O5 B12661644 2-Hydroxy-2-isopropylsuccinic acid, ammonium salt CAS No. 73142-75-3

2-Hydroxy-2-isopropylsuccinic acid, ammonium salt

Cat. No.: B12661644
CAS No.: 73142-75-3
M. Wt: 210.23 g/mol
InChI Key: UBXKWXJQTKCGNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Hydroxy-2-isopropylsuccinic acid, ammonium salt can be achieved through the neutralization of 2-Hydroxy-2-isopropylsuccinic acid with ammonium hydroxide. The reaction typically involves dissolving 2-Hydroxy-2-isopropylsuccinic acid in water, followed by the gradual addition of ammonium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the ammonium salt .

Industrial Production Methods

Industrial production of this compound may involve similar neutralization reactions but on a larger scale. The process would include precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-isopropylsuccinic acid, ammonium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-isopropylsuccinic acid, ammonium salt involves its role as an intermediate in the biosynthesis of leucine. It interacts with specific enzymes and proteins in the metabolic pathway, facilitating the conversion of precursor molecules into leucine. The molecular targets include enzymes such as isopropylmalate synthase and isopropylmalate dehydratase .

Properties

CAS No.

73142-75-3

Molecular Formula

C7H18N2O5

Molecular Weight

210.23 g/mol

IUPAC Name

diazanium;2-hydroxy-2-propan-2-ylbutanedioate

InChI

InChI=1S/C7H12O5.2H3N/c1-4(2)7(12,6(10)11)3-5(8)9;;/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11);2*1H3

InChI Key

UBXKWXJQTKCGNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+]

Origin of Product

United States

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